This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It falls under the category of organic compounds, specifically amines and phenolic compounds. The structural characteristics of (2-(Cyclohexyloxy)phenyl)methanamine suggest potential applications in medicinal chemistry and biochemistry.
The synthesis of (2-(Cyclohexyloxy)phenyl)methanamine can be approached through several methods, typically involving the alkylation of an amine or the nucleophilic substitution of a phenolic compound. One common method includes:
The synthesis may also involve advanced techniques such as microwave-assisted reactions or solid-phase synthesis for improved yields and reduced reaction times.
The molecular structure of (2-(Cyclohexyloxy)phenyl)methanamine can be represented by its canonical SMILES notation: CC1=CC(=C(C=C1)CN)OC2CCCCC2
.
InChI=1S/C14H21NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h7-9,13H,2-6,10,15H2,1H3
QNIMHIQMTXEXRE-UHFFFAOYSA-N
The structural analysis indicates that the compound has a complex arrangement with significant steric effects due to the cyclohexyl group, which may influence its reactivity and interactions with biological targets.
(2-(Cyclohexyloxy)phenyl)methanamine can participate in various chemical reactions typical for amines and ethers:
The reactivity profile suggests that this compound could serve as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for developing new pharmaceuticals.
The mechanism of action for (2-(Cyclohexyloxy)phenyl)methanamine primarily revolves around its interactions with biological molecules:
Research indicates that compounds with similar structures have shown activity against certain proteases and kinases, suggesting potential applications in drug development targeting these enzymes.
Relevant data suggests that these properties make it suitable for various laboratory applications.
(2-(Cyclohexyloxy)phenyl)methanamine has several potential applications in scientific research:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: